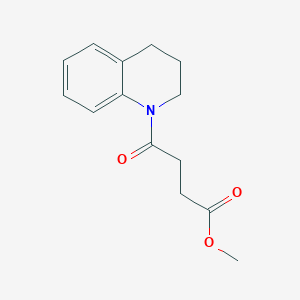

methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of quinoline derivatives

Wirkmechanismus

Target of Action

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a derivative of the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one Similar compounds have shown antioomycete activity against the phytopathogen pythium recalcitrans .

Mode of Action

Biochemical Pathways

The disruption of biological membrane systems suggests that it may interfere with the normal functioning of the cell membrane, affecting processes such as nutrient uptake, waste excretion, and cellular communication .

Result of Action

recalcitrans , which could lead to cell death.

Vorbereitungsmethoden

The synthesis of methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate typically involves the reaction of 3,4-dihydroquinoline with a suitable ester derivative. One common method is the Castagnoli–Cushman reaction, which involves the condensation of an imine with a cyclic anhydride to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Analyse Chemischer Reaktionen

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 3,4-dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of the dihydroquinoline structure, including methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate, exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that certain methyl esters derived from 4-hydroxyquinoline-2-ones demonstrate comparable analgesic effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. Experimental models involving carrageenan-induced edema and acetic acid-induced writhing in mice were used to evaluate these effects, revealing promising results for compounds within this class .

Antiviral Activity

Molecular docking simulations have suggested that compounds related to this compound may serve as potent inhibitors of Hepatitis B Virus replication. In vitro studies confirmed that these compounds could inhibit viral replication effectively at low concentrations, indicating their potential as therapeutic agents against viral infections .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving dihydroquinoline derivatives. Recent advancements in synthetic methodologies have facilitated the production of this compound with high yields and purity, allowing for further exploration of its biological properties .

Structural Characterization

X-ray diffraction studies have provided insights into the crystalline structure of this compound and its analogs. These studies reveal important information about intermolecular interactions and the spatial arrangement of atoms within the crystal lattice, which can significantly influence the compound's biological activity .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate can be compared with other quinoline derivatives such as:

3,4-Dihydroquinolin-2-one: This compound has similar biological activities but differs in its chemical structure and reactivity.

8-Hydroxy-3,4-dihydroquinolin-2-one: Known for its antimicrobial properties, this compound has an additional hydroxyl group that enhances its solubility and reactivity.

8-Methoxy-3,4-dihydroquinolin-2-one: This derivative has a methoxy group that influences its pharmacokinetic properties and biological activity.

This compound stands out due to its unique ester group, which allows for further chemical modifications and enhances its versatility in various applications.

Biologische Aktivität

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's chemical formula is C13H15NO3 with a molecular weight of approximately 233.26 g/mol. The structure consists of a quinoline moiety linked to a 4-oxobutanoate group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, possibly through membrane disruption or interference with DNA replication.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains; further studies needed. |

| Anticancer | May inhibit cancer cell proliferation through specific enzyme interactions. |

| Anti-inflammatory | Potential to modulate inflammatory pathways, requiring more research for validation. |

Case Studies and Research Findings

-

Anticancer Properties :

A study investigated the effects of quinoline derivatives on cancer cell lines. This compound showed significant inhibition of cell growth in vitro, particularly against breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase . -

Antimicrobial Activity :

In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possessed moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . -

Anti-inflammatory Effects :

Research exploring the anti-inflammatory potential found that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role in modulating immune responses .

Comparison with Related Compounds

This compound has been compared with other quinoline derivatives to assess its unique properties:

| Compound | Activity | Notes |

|---|---|---|

| 3,4-Dihydroquinolin-1(2H)-one | Moderate anticancer activity | Lacks the butanoate group |

| 4-Oxobutanoic acid | Limited biological activity | No quinoline core |

| Other quinoline derivatives | Varying effects on inflammation and cancer | Structural modifications affect potency |

Eigenschaften

IUPAC Name |

methyl 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)9-8-13(16)15-10-4-6-11-5-2-3-7-12(11)15/h2-3,5,7H,4,6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWOLRIQHJINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N1CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.